molecular formula C17H22N2O2 B12958386 (R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B12958386
M. Wt: 286.37 g/mol
InChI Key: KPXQTWJOSDGLNI-GFCCVEGCSA-N
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Description

®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a synthetic compound known for its potential pharmacological properties. This compound belongs to the class of heterocyclic compounds, specifically the pyridoindoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridoindole core, followed by functionalization to introduce the isopropyl and amino groups. The final step often involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine derivative.

Scientific Research Applications

®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
  • ®-2-(7-(4-Fluoro-N-methylphenylsulfonamido)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid

Uniqueness

®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to its specific functional groups and stereochemistry, which can result in distinct biological activities compared to similar compounds. Its isopropyl group and specific amino positioning may confer unique binding properties and biological effects.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

propan-2-yl 2-[(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate

InChI

InChI=1S/C17H22N2O2/c1-11(2)21-17(20)9-14-13-5-3-4-6-15(13)19-10-12(18)7-8-16(14)19/h3-6,11-12H,7-10,18H2,1-2H3/t12-/m1/s1

InChI Key

KPXQTWJOSDGLNI-GFCCVEGCSA-N

Isomeric SMILES

CC(C)OC(=O)CC1=C2CC[C@H](CN2C3=CC=CC=C31)N

Canonical SMILES

CC(C)OC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N

Origin of Product

United States

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